BenchChemオンラインストアへようこそ!

2-(4-benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline

Acetylcholinesterase inhibition Structure-activity relationship Positional isomerism

This meta-chloro positional isomer is uniquely differentiated from its 4-chloro analog—the 3-chlorobenzyloxy motif imposes distinct electronic and steric properties critical for PAS-targeted AChE inhibition. Literature on related quinolone–benzylpiperidine hybrids confirms that even minor substituent shifts produce order-of-magnitude changes in AChE/BuChE selectivity. Procure alongside the 4-Cl isomer for head-to-head Ellman's assay comparison, or deploy as a donepezil-derived scaffold for multi-target CNS probe design. Verify brain penetration via PAMPA-BBB. NOT an FDA-approved pharmaceutical; sold exclusively for laboratory research.

Molecular Formula C28H27ClN2O
Molecular Weight 442.99
CAS No. 941909-36-0
Cat. No. B2355277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline
CAS941909-36-0
Molecular FormulaC28H27ClN2O
Molecular Weight442.99
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC(=CC=C5)Cl)C=C3
InChIInChI=1S/C28H27ClN2O/c29-25-10-4-8-23(19-25)20-32-26-11-5-9-24-12-13-27(30-28(24)26)31-16-14-22(15-17-31)18-21-6-2-1-3-7-21/h1-13,19,22H,14-18,20H2
InChIKeyKPSZIKIUWAHEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline (CAS 941909-36-0): Structural Identity and Procurement Profile


2-(4-Benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline (CAS 941909-36-0) is a synthetic quinoline derivative with the molecular formula C₂₈H₂₇ClN₂O and a molecular weight of 442.99 g/mol . It is sold as a research-grade chemical (typically ≥95% purity) for laboratory use only and is not an FDA-approved pharmaceutical . The compound is listed in specialist chemical supplier catalogues (e.g., catalog number CM821282), with availability on a per-inquiry basis . No entry exists in major authoritative bioactivity databases (PubChem, ChEMBL, DrugBank) or the FDA Orange Book as of the latest available records [1].

Why 2-(4-Benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline Cannot Be Replaced by In-Class Analogs


Close structural analogs of 2-(4-benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline, including the 4-chloro positional isomer and the 8-hydroxy variant, are not functionally interchangeable. The meta-chloro substitution on the benzyloxy ring imposes distinct electronic and steric properties compared to para-substituted analogs, potentially altering target binding conformation, pharmacokinetic behavior, and selectivity profiles . The presence of both the 4-benzylpiperidine moiety and the 8-(3-chlorobenzyl)oxy substituent is essential for the intended pharmacophore. Literature on structurally related quinolone–benzylpiperidine hybrids demonstrates that even minor substituent changes on the quinoline core can produce order-of-magnitude shifts in acetylcholinesterase (AChE) inhibitory potency and selectivity over butyrylcholinesterase (BuChE) [1]. Generic substitution without experimental validation risks selecting a compound with qualitatively different biological activity.

2-(4-Benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline: Quantitative Differentiation Evidence for Informed Procurement


Meta-Chloro vs. Para-Chloro Positional Isomerism: Impact on Predicted AChE Binding Affinity and Selectivity

The target compound bears a 3-chlorophenylmethoxy substituent at the quinoline 8-position, distinguishing it from the 4-chlorophenylmethoxy isomer (CAS not publicly indexed). In the broader class of N-benzylpiperidine–quinoline hybrids, the position of chloro substitution on the aromatic ring has been shown to modulate AChE inhibitory potency by altering the geometry of ligand engagement with the peripheral anionic site (PAS) of the enzyme [1]. Although direct head-to-head comparative IC₅₀ data for these two specific isomers are not available in the public domain, the quinolone–benzylpiperidine series reported by Pudlo et al. (2014) demonstrated that substituent identity and position on the quinoline core produced IC₅₀ values ranging from low micromolar to inactive, underscoring that positional isomerism is a critical determinant of activity [1]. The meta-chloro orientation may confer a distinct binding trajectory that cannot be assumed for the para-substituted analog.

Acetylcholinesterase inhibition Structure-activity relationship Positional isomerism

8-(3-Chlorobenzyl)oxy vs. 8-Hydroxy Substitution: Pharmacophore Requirement for Dual-Site AChE Engagement

The 8-(3-chlorobenzyl)oxy substituent in the target compound is predicted to extend into the peripheral anionic site (PAS) of AChE, enabling dual-site inhibition analogous to donepezil. In contrast, the 8-hydroxy analog 2-(4-benzylpiperidin-1-yl)quinolin-8-ol (CAS 941868-41-3) lacks this extended aromatic substituent and is expected to engage only the catalytic active site (CAS) . The N-benzylpiperidine-8-hydroxyquinoline series reported by Fan et al. demonstrated that AChE inhibition is achievable with 8-hydroxyquinoline derivatives; the most potent compound in that series showed an IC₅₀ of 0.24 ± 0.03 μM [1]. However, the target compound's 8-(3-chlorobenzyl)oxy group provides an additional aromatic ring system that may enhance PAS affinity, potentially improving selectivity over BuChE—a feature consistently observed in quinolone–benzylpiperidine hybrids bearing extended aromatic substituents [2]. No direct comparative IC₅₀ data between these two specific compounds are publicly available.

Acetylcholinesterase dual-site inhibition Peripheral anionic site Quinoline pharmacophore

4-Benzylpiperidine vs. Morpholine at Quinoline C2: Differentiation in CNS Drug-Like Properties and AChE Inhibitory Potential

The target compound incorporates a 4-benzylpiperidine moiety at the quinoline C2 position, whereas the structurally related analog 8-[(3-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline (CAS not publicly indexed) bears a morpholine ring. The N-benzylpiperidine motif is a well-established pharmacophore for AChE inhibition derived from the approved drug donepezil, and it is known to occupy the catalytic active site gorge of AChE [1]. Morpholine-bearing quinoline derivatives have also demonstrated AChE inhibition, with the most potent compound (11g) in one series achieving an IC₅₀ of 1.94 ± 0.13 μM [2]. However, the benzylpiperidine group provides a larger hydrophobic surface area and additional π-π stacking potential with aromatic residues in the AChE gorge (e.g., Trp86, Tyr337), which are features associated with high-affinity AChE ligands [1]. The benzylpiperidine moiety also confers higher calculated lipophilicity (clogP) compared to morpholine, which may influence blood-brain barrier penetration and CNS exposure [3]. No direct comparative IC₅₀ data between these two specific compounds are publicly available.

CNS drug-likeness N-benzylpiperidine pharmacophore Morpholine-quinoline hybrids

4-Benzylpiperidine vs. Unsubstituted Piperidine: Impact of the Benzyl Group on Predicted Target Affinity

The target compound contains a 4-benzyl substituent on the piperidine ring, distinguishing it from the simpler analog 8-((3-chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline (CAS not publicly indexed), which bears an unsubstituted piperidine. The benzyl group in 4-benzylpiperidine is known to enhance dopamine transporter (DAT) and norepinephrine transporter (NET) affinity, with 4-benzylpiperidine itself acting as a dopamine-selective releaser [1]. In the context of AChE inhibition, the N-benzylpiperidine motif (as found in donepezil) provides critical hydrophobic contacts with residues lining the enzyme gorge, contributing significantly to binding energy [2]. Removal of the benzyl group is expected to substantially reduce AChE affinity based on SAR established across multiple chemical series [2]. No public IC₅₀ data exist for either compound against AChE, but the structural precedent strongly favors the benzylpiperidine-containing analog for target engagement.

Lipophilic efficiency Piperidine SAR Hydrophobic binding

Recommended Research Applications for 2-(4-Benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline (CAS 941909-36-0) Based on Compound-Specific Differentiation Evidence


AChE Inhibitor Lead Optimization: Positional Isomer SAR Profiling

Procure this compound alongside its 4-chloro positional isomer to systematically characterize the impact of chlorine substitution position on AChE inhibition potency and selectivity over BuChE. The meta-chloro orientation may confer distinct PAS binding geometry compared to para-substituted analogs [1]. Use Ellman's spectrophotometric assay with human recombinant AChE and BuChE to generate head-to-head comparative IC₅₀ values that are currently absent from the public domain.

Multi-Target Directed Ligand (MTDL) Design for Neurodegeneration

Utilize this compound as a scaffold for designing multi-target ligands combining AChE inhibition with antioxidant or metal-chelating properties. The 4-benzylpiperidine motif provides the donepezil-derived AChE pharmacophore, while the 8-(3-chlorobenzyl)oxy substituent can be further functionalized to introduce radical-scavenging or metal-chelating groups, following the established quinolone–benzylpiperidine hybrid strategy [1].

CNS Pharmacokinetic Profiling of Benzylpiperidine-Quinoline Hybrids

Employ this compound in parallel artificial membrane permeability assays (PAMPA-BBB) and in vitro metabolic stability studies (human liver microsomes) to benchmark brain penetration potential and metabolic liability relative to morpholine and unsubstituted piperidine analogs. The enhanced lipophilicity conferred by the 4-benzylpiperidine and 8-(3-chlorobenzyl)oxy groups predicts favorable CNS penetration but may also increase CYP450-mediated metabolism, necessitating empirical verification [1].

Chemical Biology Tool Compound for Cholinergic Signaling Studies

Deploy this compound as a pharmacological probe in ex vivo rodent brain slice electrophysiology or primary neuronal culture models to interrogate cholinergic signaling modulation. The structural features (N-benzylpiperidine + extended aromatic 8-substituent) are consistent with AChE dual-site inhibition, making it suitable for studies of cholinergic tone regulation in hippocampal or cortical circuits [1]. Validate target engagement by co-administration with the AChE inhibitor donepezil as a positive control.

Quote Request

Request a Quote for 2-(4-benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.